REACTION_CXSMILES
|
C(C1C=CC=CN=1)#N.[C:9]([NH2:17])(=O)[C:10]1[CH:15]=[CH:14][CH:13]=[N:12][CH:11]=1.P(Cl)(Cl)(Cl)(Cl)[Cl:19]>>[Cl:19][C:11]1[C:10]([C:9]#[N:17])=[CH:15][CH:14]=[CH:13][N:12]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1=NC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CN=CC=C1)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC=C1C#N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 30% |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |